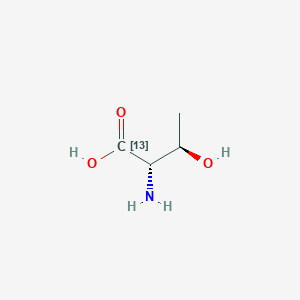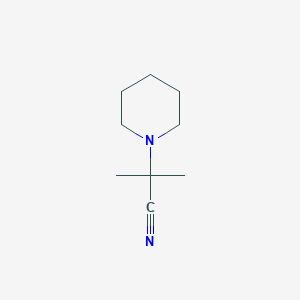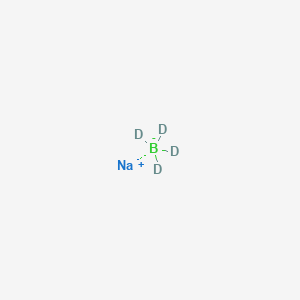
3-(10H-Phenothiazin-10-yl)propanoic acid
Descripción general
Descripción
3-(10H-Phenothiazin-10-yl)propanoic acid is a derivative of phenothiazine, a compound that has been extensively studied for its various biological activities. The phenothiazine nucleus is known to be a crucial pharmacophore in the development of neuroleptic agents, as demonstrated by the synthesis of a novel class of long-acting neuroleptic agents that include a phenyl-4-piperidinylmethanone moiety linked to the phenothiazine structure .
Synthesis Analysis
The synthesis of derivatives of 3-(10H-Phenothiazin-10-yl)propanoic acid has been explored in several studies. For instance, a multienzymatic procedure was developed to synthesize highly enantiomerically enriched (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates . Additionally, a series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one compounds were synthesized by condensation of different chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with 2-substituted phenothiazines, which were then evaluated for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of phenothiazine-10-propionic acid has been determined through X-ray diffraction, revealing that the molecule is folded along the S-N axis with a dihedral angle of 136.5°. The C-S-C angle is 98.5(7)°, and the average C-S bond length is 1.77(2)Å. These structural features, including the shortening of the C-S bond and the small value of the C-S-C angle, are characteristic of the phenothiazine class and are thought to be due to sulfur d orbital participation in ring bonding .
Chemical Reactions Analysis
The chemical reactivity of phenothiazine derivatives has been investigated, particularly in the context of synthesizing electroactive materials. For example, 3-(10-Alkyl-10H-phenothiazin-3-yl)-2-propenals and their corresponding 3,3'-bispropenals were prepared and then condensed with hydrazines to form mono- and dihydrazones, which act as effective hole transporting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenothiazine derivatives have been studied through various analytical techniques. The thermal, optical, electrochemical, and photophysical properties of newly synthesized organic electroactive derivatives of phenothiazine have been investigated, highlighting their potential in electronic applications . Additionally, the conformational behavior, vibrational wave numbers, and molecular orbital analysis of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, a related compound, have been studied using density functional quantum chemical calculations, providing insights into the stability and electronic properties of these molecules .
Aplicaciones Científicas De Investigación
Application in Chemistry
- Specific Scientific Field: Chemistry .
- Summary of the Application: “3-(10H-Phenothiazin-10-yl)propanoic acid” is a reagent used in the addition of Phenothiazine . It’s also used as a metal-free and recyclable photocatalyst to promote the sequential C (sp2)–H functionalizations of N-arylacrylamides .
- Methods of Application or Experimental Procedures: While the exact experimental procedures are not detailed in the sources, the compound is used as a reagent in chemical reactions . As a photocatalyst, it’s likely used under conditions that allow for light exposure to facilitate the reaction .
- Results or Outcomes: The outcomes of these reactions would depend on the specific conditions and reactants used. In the case of its use as a photocatalyst, it promotes the functionalization of N-arylacrylamides .
Application in Biochemical Research
- Specific Scientific Field: Biochemical Research .
- Summary of the Application: “3-(10H-Phenothiazin-10-yl)propanoic acid” is used in the field of portable chemiluminescence immunoassay for biological and analytical research . It can be used to simultaneously detect different subtypes of prostate-specific antigen in serum .
- Methods of Application or Experimental Procedures: The exact experimental procedures are not detailed in the sources, but it’s likely that the compound is used as a reagent in immunoassays .
- Results or Outcomes: The outcomes of these assays would depend on the specific conditions and reactants used. In the case of its use in immunoassays, it allows for the detection of different subtypes of prostate-specific antigen in serum .
Application in Chemical Synthesis
- Specific Scientific Field: Chemical Synthesis .
- Summary of the Application: “3-(10H-Phenothiazin-10-yl)propanoic acid” is a reagent used in the addition of Phenothiazine . It’s also used as a metal-free and recyclable photocatalyst to promote the sequential C (sp2)–H functionalizations of N-arylacrylamides .
- Methods of Application or Experimental Procedures: While the exact experimental procedures are not detailed in the sources, the compound is used as a reagent in chemical reactions . As a photocatalyst, it’s likely used under conditions that allow for light exposure to facilitate the reaction .
- Results or Outcomes: The outcomes of these reactions would depend on the specific conditions and reactants used. In the case of its use as a photocatalyst, it promotes the functionalization of N-arylacrylamides .
Safety And Hazards
The safety information for 3-(10H-Phenothiazin-10-yl)propanoic acid includes several hazard statements: H302, H315, H319, H335, H411 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P391, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-phenothiazin-10-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(18)9-10-16-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTAONUWHQBAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326237 | |
| Record name | 3-(10H-Phenothiazin-10-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(10H-Phenothiazin-10-yl)propanoic acid | |
CAS RN |
362-03-8 | |
| Record name | Phenothiazine-10-propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenothiazin-10-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 362-03-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(10H-Phenothiazin-10-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenothiazin-10-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 362-03-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)


